![molecular formula C12H19N3 B13217686 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a compound that belongs to the class of pyrazole-based ligands. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and coordination chemistry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions, forming complexes that mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, such as the oxidation of catechol to o-quinone . The pyrazole ring’s nitrogen atoms play a crucial role in binding to metal ions and facilitating these catalytic processes.
Comparison with Similar Compounds
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can be compared with other pyrazole-based ligands and spirocyclic compounds:
3,4-Dimethylpyrazole: This compound shares the pyrazole core but lacks the spirocyclic structure, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: This compound has a fused ring system and exhibits distinct pharmacological activities compared to the spirocyclic structure of this compound.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in coordination chemistry and as bioactive molecules.
The uniqueness of this compound lies in its spirocyclic structure, which imparts specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H19N3/c1-9-6-14-15(2)11(9)10-7-13-8-12(10)4-3-5-12/h6,10,13H,3-5,7-8H2,1-2H3 |
InChI Key |
WJMQMDJOZXNADW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CNCC23CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


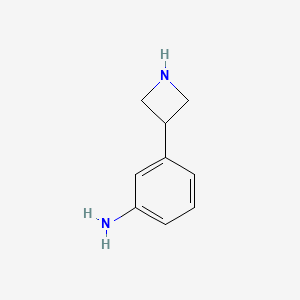
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)
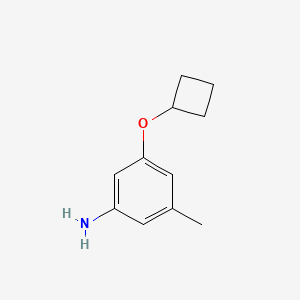
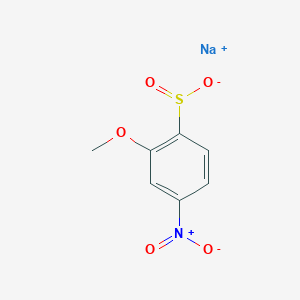
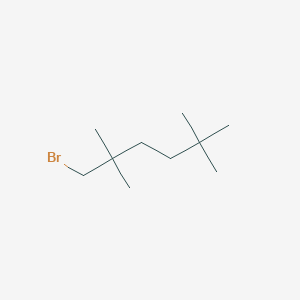
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
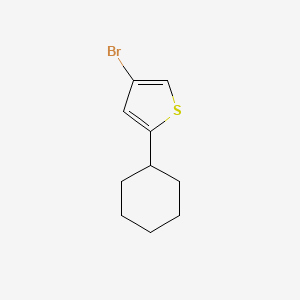
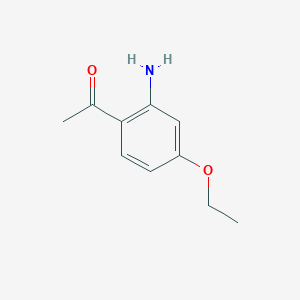
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
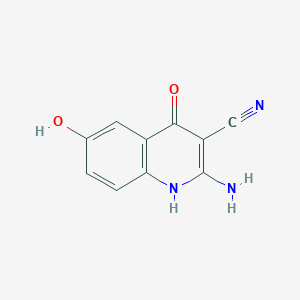
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
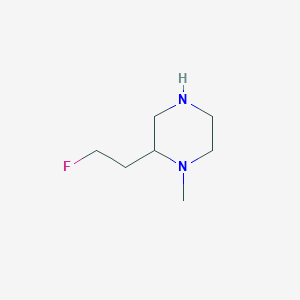
![Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13217667.png)
